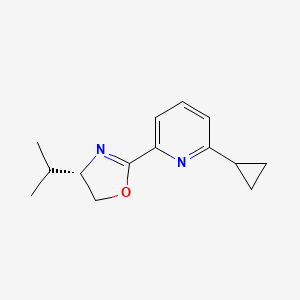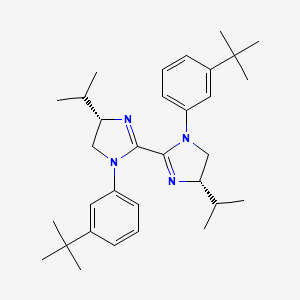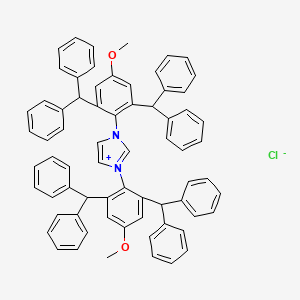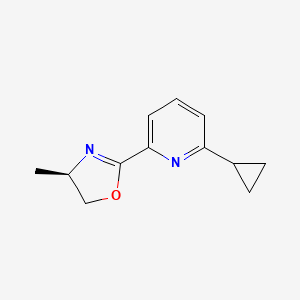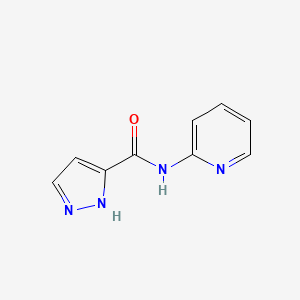
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyridine ring attached to a pyrazole ring, with a carboxamide group at the 3-position of the pyrazole ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. In toluene, the reaction proceeds via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), resulting in the formation of N-(pyridin-2-yl)amides . This method is mild and metal-free, making it an attractive option for synthesizing the compound.
Another method involves the oxidative amidation of methylarenes using TBHP in decane . This approach also yields N-(pyridin-2-yl)amides and has been shown to be effective in producing the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of mild and metal-free conditions, as well as the availability of starting materials, makes these methods suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as TBHP and I2.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a suitable catalyst.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups on the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-(pyridin-2-yl)amides, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Applications De Recherche Scientifique
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)imidates: These compounds share a similar pyridine ring but differ in the presence of an imidate group instead of a pyrazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have an imidazo[1,2-a]pyridine structure with a bromine atom at the 3-position.
The uniqueness of this compound lies in its specific combination of a pyridine ring, a pyrazole ring, and a carboxamide group, which imparts distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
N-pyridin-2-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9(7-4-6-11-13-7)12-8-3-1-2-5-10-8/h1-6H,(H,11,13)(H,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQREALHEBNTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S)-2-((R)-1,2-dihydroxyethyl)-3,6-diphenylbicyclo[2.2.0]hexane-1,2,4,5-tetraol](/img/structure/B8239259.png)



